4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride
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Overview
Description
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Mechanism of Action
Target of Action
Benzoxazine derivatives, to which at20462 belongs, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and ion channels involved in these biological processes.
Mode of Action
Benzoxazine derivatives are known to interact with their targets in a manner that modulates the target’s function . This can result in changes to cellular processes, leading to the observed pharmacological effects.
Biochemical Pathways
Given the pharmacological properties of benzoxazine derivatives, it is likely that at20462 affects pathways related to inflammation, pain perception, fungal growth, neuronal protection, and bacterial growth .
Result of Action
Based on the known pharmacological properties of benzoxazine derivatives, it can be inferred that at20462 may have anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride typically involves the formation of the benzoxazine ring followed by the introduction of the amine group. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable alkylating agent under acidic conditions to form the benzoxazine ring. The resulting intermediate is then further reacted with methylamine to introduce the methyl group at the 4-position. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the amine position.
Scientific Research Applications
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Amino-2H-1,4-benzoxazin-3(4H)-one
- 2-Methyl-4-isothiazolin-3-one
Uniqueness
4-Methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both an amine and a hydrochloride group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGMDXZJGCQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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